molecular formula C9H10ClFINO2 B2420183 2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride CAS No. 2402829-63-2

2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride

Cat. No.: B2420183
CAS No.: 2402829-63-2
M. Wt: 345.54
InChI Key: NLARAFDPBZMRDJ-UHFFFAOYSA-N
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Description

“2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2375248-13-6 . It has a molecular weight of 345.54 . The IUPAC name for this compound is (S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Synthesis of Amino Acid Derivatives : A series of amino acid ester derivatives containing 5-fluorouracil were synthesized, demonstrating a method of integrating 2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride with other compounds for potential medicinal applications (Xiong et al., 2009).
  • Fluorescence Derivatisation of Amino Acids : This study utilized a derivatizing reagent to create strongly fluorescent amino acid derivatives, providing insight into how this compound could be used in fluorescence-based applications (Frade et al., 2007).
  • Synthesis of Enantiopure Derivatives : The paper discusses the synthesis of non-natural diamino acids, which could be relevant for the synthesis and application of this compound in creating specific, targeted molecules (Bolognese et al., 2006).

Biochemical Applications and Studies

  • Genetically Encoded Fluorescent Amino Acid : Demonstrates the biosynthetic incorporation of a fluorescent amino acid into proteins, providing a basis for how this compound could be utilized in protein studies and biomolecular interactions (Summerer et al., 2006).
  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Discusses the modification of hydrogels through a condensation reaction with various amines, hinting at the potential use of this compound in medical applications and material science (Aly & El-Mohdy, 2015).

Chemical Properties and Reaction Studies

  • Study of Polymorphism in Pharmaceutical Compounds : Analyzes two polymorphic forms of a pharmaceutical compound, which could be relevant for understanding the physical and chemical properties of this compound and its polymorphic characteristics (Vogt et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Properties

IUPAC Name

2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLARAFDPBZMRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC(C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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